molecular formula C24H20INO4 B13541569 (3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-iodophenyl)propanoic acid

(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-iodophenyl)propanoic acid

Cat. No.: B13541569
M. Wt: 513.3 g/mol
InChI Key: GXVYBWQZYDDVBE-JOCHJYFZSA-N
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Description

(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-iodophenyl)propanoic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, an amino group, and an iodophenyl group. Its stereochemistry is defined by the (3R) configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-iodophenyl)propanoic acid typically involves multiple steps:

    Protection of the Amino Group: The amino group is protected using the fluorenylmethoxycarbonyl (Fmoc) group to prevent unwanted reactions during subsequent steps.

    Formation of the Propanoic Acid Backbone: The propanoic acid backbone is constructed through a series of reactions, including alkylation and oxidation.

    Introduction of the Iodophenyl Group: The iodophenyl group is introduced via a halogenation reaction, often using iodine and a suitable catalyst.

    Deprotection: The Fmoc group is removed under mild acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-iodophenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the iodophenyl group to other functional groups.

    Substitution: The iodophenyl group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or thiolates can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-iodophenyl)propanoic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is employed in the study of protein-ligand interactions and as a probe in biochemical assays.

    Medicine: It has potential therapeutic applications, including as a drug candidate for targeting specific biological pathways.

    Industry: The compound is used in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-iodophenyl)propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The presence of the iodophenyl group enhances its binding affinity and specificity, while the Fmoc group provides stability and solubility.

Comparison with Similar Compounds

Similar Compounds

  • (3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-bromophenyl)propanoic acid
  • (3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-chlorophenyl)propanoic acid
  • (3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-fluorophenyl)propanoic acid

Uniqueness

The uniqueness of (3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-iodophenyl)propanoic acid lies in its iodophenyl group, which imparts distinct chemical properties such as higher reactivity and binding affinity compared to its bromine, chlorine, or fluorine analogs. This makes it particularly valuable in applications requiring precise molecular interactions.

Properties

Molecular Formula

C24H20INO4

Molecular Weight

513.3 g/mol

IUPAC Name

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-iodophenyl)propanoic acid

InChI

InChI=1S/C24H20INO4/c25-16-11-9-15(10-12-16)22(13-23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m1/s1

InChI Key

GXVYBWQZYDDVBE-JOCHJYFZSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC(=O)O)C4=CC=C(C=C4)I

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=C(C=C4)I

Origin of Product

United States

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